1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid
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Overview
Description
1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid is a complex organic compound characterized by its unique structure, which includes two triazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: Its unique chemical properties make it suitable for use in various industrial processes, such as material science and catalysis.
Mechanism of Action
The mechanism by which 1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid exerts its effects depends on its molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
1H-3,4'-Bi-1,2,4-Triazol-1-ylacetic acid is unique due to its fused triazole structure, which distinguishes it from other triazole derivatives. Similar compounds include:
1,2,4-Triazole: A simpler triazole derivative with one ring.
1,3,4-Triazole: Another triazole derivative with a different ring fusion pattern.
Benzotriazole: A heterocyclic aromatic compound with a fused benzene and triazole ring.
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-4-yl)-1,2,4-triazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c13-5(14)1-12-2-7-6(10-12)11-3-8-9-4-11/h2-4H,1H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGPPOXLWQMGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)N2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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